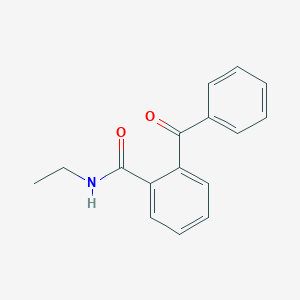

2-benzoyl-N-ethylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

82523-92-0 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

2-benzoyl-N-ethylbenzamide |

InChI |

InChI=1S/C16H15NO2/c1-2-17-16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,19) |

InChI Key |

XFCNIRLJJYYGDW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-benzoyl-N-ethylbenzamide (CAS: 82523-92-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-benzoyl-N-ethylbenzamide, with the CAS number 82523-92-0, is an organic compound belonging to the benzamide class of molecules. Benzamides are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential biological activities, based on available data and analysis of structurally related compounds. Due to the limited specific data for this exact compound, information from its close analog, 2-benzoyl-N,N-diethylbenzamide, and other related benzamides is utilized to provide a thorough and practical resource for researchers.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its basic properties can be calculated, and further characteristics can be inferred from its close analog, 2-benzoyl-N,N-diethylbenzamide.

| Property | Value | Source |

| CAS Number | 82523-92-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₆H₁₅NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 253.30 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | CCNCC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 | Inferred |

| Predicted LogP | 3.5 - 4.0 | Inferred |

| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from 2-benzoyl-N,N-diethylbenzamide[2] |

Synthesis of this compound

The most probable and direct synthesis of this compound involves the acylation of ethylamine with 2-benzoylbenzoyl chloride. This method is analogous to the synthesis of 2-benzoyl-N,N-diethylbenzamide.[2][3]

Experimental Protocol: Synthesis

-

Preparation of 2-benzoylbenzoyl chloride: 2-benzoylbenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the reaction is complete (typically 2-4 hours). The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 2-benzoylbenzoyl chloride.

-

Amidation: The crude 2-benzoylbenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath.

-

A solution of ethylamine (approximately 1.2 equivalents) and a non-nucleophilic base such as triethylamine (approximately 1.2 equivalents) in the same solvent is added dropwise to the cooled solution of 2-benzoylbenzoyl chloride with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (or until TLC indicates completion of the reaction).

-

The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.

Synthesis of this compound.

Characterization and Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following experimental protocols are based on standard techniques used for similar compounds.[2][3]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra should be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Expected signals would include aromatic protons (multiplets in the range of 7-8 ppm), a quartet for the methylene group adjacent to the nitrogen, and a triplet for the terminal methyl group of the ethyl chain.

-

¹³C NMR: Expected signals would include those for the two carbonyl carbons, multiple aromatic carbons, and the two carbons of the ethyl group.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the melting point and thermal transitions.

-

Instrumentation: A standard DSC instrument.

-

Procedure: A small sample (2-5 mg) is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature. An endothermic peak will indicate the melting point.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Purpose: To determine the thermal stability and decomposition temperature.

-

Instrumentation: A standard TGA instrument.

-

Procedure: A sample (5-10 mg) is placed in a ceramic crucible and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The weight loss of the sample is recorded as a function of temperature.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of benzamide derivatives has been extensively studied and shown to possess a wide range of therapeutic properties. This suggests that this compound could be a candidate for screening in various biological assays.

| Biological Activity | Description | Reference |

| Antiprotozoal | N-benzoyl-2-hydroxybenzamides have shown activity against P. falciparum, Trypanosomes, and Leishmania. | --INVALID-LINK--[4] |

| Antimicrobial | Certain 2-aminobenzamide derivatives have demonstrated antimicrobial and antifungal activities. | --INVALID-LINK-- |

| Insecticidal | Benzamides substituted with pyridine-linked 1,2,4-oxadiazole have shown larvicidal activity against mosquito larvae. | --INVALID-LINK--[5] |

| Antitumor | N-substituted benzamide derivatives have been designed and evaluated as antitumor agents, with some showing inhibitory activity against various cancer cell lines. | --INVALID-LINK-- |

| SARS-CoV Protease Inhibition | Benzamide derivatives have been investigated as inhibitors of SARS-CoV papain-like protease (PLpro). | --INVALID-LINK--[6] |

Given the lack of specific data on the mechanism of action for this compound, a generalized workflow for drug discovery and development is presented below. This illustrates the logical progression from a synthesized compound to a potential therapeutic agent.

Generalized drug discovery workflow.

Conclusion

This compound is a benzamide derivative with potential for further investigation in medicinal chemistry and drug discovery. While direct experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and characterization based on well-established methods for analogous compounds. The diverse biological activities of the broader benzamide class suggest that this compound could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to synthesize, characterize, and screen this compound for various biological activities to elucidate its potential as a lead molecule.

References

- 1. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Molecular Structure of 2-benzoyl-N-ethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-benzoyl-N-ethylbenzamide, a novel benzophenone-containing benzamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of organic chemistry to present a predictive but thorough analysis. This document includes postulated molecular properties, detailed hypothetical protocols for its synthesis and characterization, and visualizations of its structure and synthetic pathway. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in fields such as medicinal chemistry and materials science.

Introduction

Benzamide and benzophenone moieties are prevalent scaffolds in a diverse range of biologically active compounds and functional materials. Benzamides are known for their wide spectrum of pharmacological activities, including anti-inflammatory, and antimicrobial properties. Benzophenones are not only crucial intermediates in organic synthesis but also exhibit important photochemical properties, finding applications as photolabile protecting groups and in photoaffinity labeling. The combination of these two pharmacophores in a single molecule, as in this compound, presents an intriguing target for novel drug discovery and materials science research. This guide provides a detailed examination of its molecular structure and a predictive analysis of its physicochemical and spectroscopic properties.

Molecular Structure and Properties

Based on its nomenclature, the molecular structure of this compound consists of a central benzamide core. An ethyl group is attached to the amide nitrogen, and a benzoyl group is substituted at the 2-position of the benzamide's phenyl ring.

Chemical Identifiers (Predicted)

| Identifier | Value |

| Molecular Formula | C₁₆H₁₅NO₂ |

| Molecular Weight | 253.29 g/mol |

| SMILES | O=C(NC(CC)=O)c1ccccc1C(=O)c2ccccc2 |

| InChI | InChI=1S/C16H15NO2/c1-2-17-16(19)14-10-6-5-9-13(14)15(18)12-8-4-3-7-11(12)14/h3-11H,2H2,1H3,(H,17,19) |

Physicochemical Properties (Predicted)

The properties of this compound can be predicted based on its structural analogs, such as N-ethylbenzamide and 2-benzoyl-N,N-diethylbenzamide.

| Property | Predicted Value |

| Melting Point (°C) | 70-80[1] |

| Boiling Point (°C) | > 300 |

| Solubility | Soluble in most organic solvents (e.g., acetone, ethanol, dichloromethane)[1] |

| LogP | ~3.5 |

Synthesis

The synthesis of this compound can be achieved through the amidation of 2-benzoylbenzoic acid with ethylamine. Two common laboratory-scale synthetic routes are proposed below.

Synthesis Workflow

Caption: Proposed synthetic routes to this compound.

Experimental Protocols

Method A: From Acyl Chloride

This is a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Step 1: Synthesis of 2-Benzoylbenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-benzoylbenzoic acid (1 equivalent) in thionyl chloride (2-3 equivalents).

-

Gently reflux the mixture for 1-2 hours, or until the evolution of HCl gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-benzoylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude 2-benzoylbenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of ethylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Method B: Direct Amidation using a Catalyst

This method involves the direct coupling of the carboxylic acid and amine, often requiring a catalyst and elevated temperatures.[2][3]

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-benzoylbenzoic acid (1 equivalent), ethylamine (1.1 equivalents), a catalytic amount of boric acid (e.g., 10 mol%), and a suitable solvent like toluene.[2][3]

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by TLC. The reaction may take several hours to reach completion.[2][3]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques. Predicted data based on analogous structures are summarized below.

NMR Spectroscopy

¹H NMR (in CDCl₃, predicted chemical shifts δ in ppm):

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | 1.1 - 1.3 | triplet | 3H |

| CH₂ (ethyl) | 3.3 - 3.5 | quartet | 2H |

| NH | 6.5 - 7.5 (broad) | singlet | 1H |

| Aromatic H | 7.2 - 8.2 | multiplet | 9H |

¹³C NMR (in CDCl₃, predicted chemical shifts δ in ppm):

| Carbon | Predicted δ (ppm) |

| CH₃ (ethyl) | ~15 |

| CH₂ (ethyl) | ~35 |

| Aromatic C | 125 - 140 |

| C=O (amide) | ~168 |

| C=O (ketone) | ~197 |

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve cleavage at the amide bond and the carbonyl bridge of the benzophenone moiety.

| Ion | Predicted m/z |

| [M]⁺ | 253 |

| [M - C₂H₅]⁺ | 224 |

| [C₆H₅CO]⁺ | 105 |

| [C₆H₅]⁺ | 77 |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is uncharacterized, its structural components suggest several avenues for investigation. Benzamide derivatives are known to interact with a variety of biological targets. For instance, they can act as enzyme inhibitors or receptor antagonists. The benzophenone group can act as a photosensitizer, which could be exploited in photodynamic therapy or for photo-cross-linking studies to identify protein-ligand interactions.[4]

A hypothetical signaling pathway that could be investigated is its potential role as a modulator of G-protein coupled receptors (GPCRs), a common target for benzamide-containing drugs.

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

This technical guide provides a foundational understanding of the molecular structure, synthesis, and potential characterization of this compound. While direct experimental data for this compound is not currently available in the public domain, the information presented, based on well-established chemical principles and data from close structural analogs, offers a robust starting point for any research or development professional interested in this novel molecule. The detailed protocols and predictive data are intended to facilitate its synthesis and characterization, paving the way for the exploration of its potential applications.

References

An In-depth Technical Guide to the Synthesis of 2-benzoyl-N-ethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-benzoyl-N-ethylbenzamide, a valuable compound in organic synthesis and medicinal chemistry. This document details two principal synthetic routes, starting from either 2-benzoylbenzoic acid or its corresponding acid chloride. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Synthesis Pathway 1: Amidation of 2-Benzoylbenzoic Acid

The direct formation of an amide bond between 2-benzoylbenzoic acid and ethylamine is a common and efficient approach. This transformation can be achieved through the use of coupling agents or by forming a mixed anhydride intermediate.

Synthesis via Amide Coupling Agents

Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are frequently employed to facilitate the formation of the amide bond by activating the carboxylic acid.[1]

Experimental Protocol (Adapted from a similar HATU-mediated coupling reaction): [1]

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-benzoylbenzoic acid (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add HATU (1.1 equivalents) and a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Amine Addition: Add ethylamine (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis via the Mixed Anhydride Method

The mixed anhydride method offers an alternative route for the activation of the carboxylic acid, which then readily reacts with the amine.[2]

Experimental Protocol (General Procedure):

-

Formation of Mixed Anhydride: Dissolve 2-benzoylbenzoic acid (1.0 equivalent) in a dry, inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) and cool the solution to 0 °C. Add a tertiary amine base such as triethylamine (1.1 equivalents), followed by the dropwise addition of a chloroformate, for instance, ethyl chloroformate or isobutyl chloroformate (1.0 equivalent). Stir the reaction mixture at 0 °C for 30-60 minutes.

-

Amidation: In a separate flask, dissolve ethylamine (1.2 equivalents) in the same solvent. Add this solution to the freshly prepared mixed anhydride solution at 0 °C.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Once complete, filter the reaction mixture to remove any precipitated salts. The filtrate is then washed with water, dilute acid, and dilute base.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by recrystallization or column chromatography.

Diagram of Synthesis Pathway 1

Caption: Amidation of 2-benzoylbenzoic acid.

Synthesis Pathway 2: From 2-Benzoyl Chloride

This pathway involves the conversion of 2-benzoylbenzoic acid to its more reactive acid chloride derivative, which then undergoes a nucleophilic acyl substitution reaction with ethylamine. This is often accomplished via the Schotten-Baumann reaction.[3][4][5][6]

Preparation of 2-Benzoyl Chloride

The carboxylic acid is converted to the acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9]

Experimental Protocol (Using Thionyl Chloride): [7][8]

-

Reaction Setup: In a fume hood, place 2-benzoylbenzoic acid (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (e.g., 2-3 equivalents), either neat or in an inert solvent like toluene or dichloromethane. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux. The reaction is typically complete when the evolution of gases ceases (usually after 1-3 hours).

-

Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-benzoyl chloride can often be used in the next step without further purification.

Schotten-Baumann Reaction with Ethylamine

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from acid chlorides and amines in the presence of a base.[3][4][5][6][10]

Experimental Protocol (Adapted from a similar Schotten-Baumann reaction): [3]

-

Reaction Setup: Dissolve 2-benzoyl chloride (1.0 equivalent) in an inert organic solvent such as dichloromethane or diethyl ether. In a separate flask, prepare a solution of ethylamine (at least 2.0 equivalents) in an aqueous base (e.g., 10% NaOH solution). Using an excess of the amine is common, as one equivalent will be consumed to neutralize the HCl byproduct.

-

Reaction: Cool both solutions in an ice bath. Slowly add the solution of 2-benzoyl chloride to the vigorously stirred ethylamine solution.

-

Reaction Monitoring and Work-up: Continue stirring vigorously for 15-30 minutes. The product, this compound, will often precipitate out of the solution. If not, the organic layer is separated, washed with water, dried, and the solvent is evaporated.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Diagram of Synthesis Pathway 2

Caption: Synthesis from 2-benzoyl chloride.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of benzamide derivatives. Note that specific yields for this compound may vary depending on the exact reaction conditions and purification methods employed.

| Parameter | Pathway 1 (Coupling Agent) | Pathway 2 (Acid Chloride) | Reference |

| Yield | Typically 70-95% | Typically 80-99% | [11],[12] |

| Purity | >95% after chromatography | >98% after recrystallization | - |

| Melting Point | Not widely reported | Not widely reported | - |

Characterization Data for a Related Compound (N-benzylbenzamide): [13]

-

¹H NMR (500 MHz, CDCl₃): δ 7.79 (d, J = 7.1 Hz, 2H), 7.48−7.51(t, J = 7.1 Hz, 1H), 7.41−7.44 (m, 2H), 7.32−7.36 (m, 4H), 7.26−7.31 (m, 1H), 6.44 (brs, 1H), 4.65 (d, J = 5.5 Hz, 2H).[13]

-

¹³C NMR (125 MHz, CDCl₃): δ 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, 44.2.[13]

Experimental Workflow

The following diagram illustrates a general experimental workflow applicable to both synthesis pathways, from reaction setup to the final purified product.

Caption: General experimental workflow.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the direct amidation of 2-benzoylbenzoic acid or the reaction of 2-benzoyl chloride with ethylamine. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The acid chloride route, particularly via the Schotten-Baumann reaction, often provides higher yields and simpler purification. Proper experimental technique and monitoring are crucial for obtaining a high-purity product. This guide provides the necessary foundational knowledge for researchers to successfully synthesize this important chemical entity.

References

- 1. growingscience.com [growingscience.com]

- 2. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. byjus.com [byjus.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. testbook.com [testbook.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-benzoyl-N-ethylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-benzoyl-N-ethylbenzamide is a novel chemical entity with limited publicly available data on its biological activity. This document, therefore, presents a hypothesized series of mechanisms of action based on the known pharmacological properties of its constituent chemical moieties: the benzophenone and benzamide scaffolds. The experimental protocols described herein provide a roadmap for the systematic investigation of these putative activities.

Introduction

This compound is a synthetic organic molecule characterized by the presence of a benzophenone core and an N-ethylbenzamide functional group. While the specific biological profile of this compound is not yet elucidated, the benzophenone and benzamide scaffolds are found in a wide array of pharmacologically active agents[1][2][3]. Benzophenone derivatives are known for their anti-inflammatory, anticancer, antimicrobial, and antiviral properties[1][2]. Similarly, benzamide-containing molecules have demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, and anticancer agents, as well as modulators of the central nervous system[3][4][5].

This technical guide outlines potential mechanisms of action for this compound and provides detailed experimental workflows to investigate these hypotheses.

Putative Mechanisms of Action and Experimental Investigation

Based on the activities of related compounds, we hypothesize that this compound may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Anti-inflammatory Activity

Many benzophenone and benzamide derivatives exhibit anti-inflammatory effects[2][6]. The proposed mechanism often involves the inhibition of key inflammatory mediators.

A plausible anti-inflammatory mechanism for this compound could be the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Hypothesized NF-κB signaling pathway and the potential inhibitory point of this compound.

A tiered approach would be employed to investigate the anti-inflammatory potential of this compound.

Caption: Experimental workflow for investigating anti-inflammatory activity.

-

Tier 1: In Vitro Enzyme Inhibition Assays

-

Objective: To determine if this compound directly inhibits key enzymes in the inflammatory cascade.

-

Methodology:

-

COX-1 and COX-2 Inhibition Assay: Utilize a commercial colorimetric or fluorometric inhibitor screening kit. Incubate recombinant COX-1 and COX-2 enzymes with arachidonic acid in the presence of varying concentrations of this compound. Measure the production of prostaglandin H2 (PGH2).

-

5-Lipoxygenase (5-LOX) Inhibition Assay: Use a similar kit-based approach to measure the inhibition of leukotriene production from arachidonic acid.

-

-

-

Tier 2: Cell-Based Assays

-

Objective: To assess the effect of the compound on inflammatory responses in a cellular context.

-

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages.

-

Treatment: Pre-treat cells with a dose range of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

-

Nitric Oxide (NO) Measurement: Measure nitrite accumulation in the culture supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2) and Cytokine Measurement: Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatant using commercial ELISA kits.

-

NF-κB Reporter Assay: Transfect cells with a luciferase reporter plasmid under the control of an NF-κB response element. Measure luciferase activity to determine the effect of the compound on NF-κB transcriptional activity.

-

-

| Assay | Parameter | Hypothetical Value |

| COX-1 Inhibition | IC50 | > 100 µM |

| COX-2 Inhibition | IC50 | 15.2 µM |

| 5-LOX Inhibition | IC50 | 25.8 µM |

| NO Production (RAW 264.7) | IC50 | 12.5 µM |

| TNF-α Release (RAW 264.7) | IC50 | 10.1 µM |

| IL-6 Release (RAW 264.7) | IC50 | 18.3 µM |

Anticancer Activity

Certain N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors[7].

This compound may bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle.

Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.

-

Cell Proliferation Assay

-

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

-

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293).

-

MTT Assay: Seed cells in 96-well plates, treat with a concentration range of this compound for 72 hours. Add MTT reagent and measure the absorbance of the formazan product.

-

-

-

Tubulin Polymerization Assay

-

Objective: To directly measure the effect of the compound on tubulin polymerization in vitro.

-

Methodology: Use a fluorescence-based tubulin polymerization assay kit. Incubate purified tubulin with the compound and a fluorescence reporter. Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

-

-

Cell Cycle Analysis

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology: Treat cancer cells with the compound for 24 hours. Fix the cells, stain with propidium iodide, and analyze the DNA content by flow cytometry.

-

| Assay | Cell Line | Parameter | Hypothetical Value |

| Cell Proliferation | HeLa | IC50 | 0.5 µM |

| A549 | IC50 | 0.8 µM | |

| MCF-7 | IC50 | 1.2 µM | |

| HEK293 | IC50 | > 50 µM | |

| Tubulin Polymerization | IC50 | 2.1 µM |

Antimicrobial Activity

Benzamide derivatives have been shown to possess broad-spectrum antimicrobial activity[4][5].

-

Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Microorganisms: A panel of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungus (Candida albicans).

-

Broth Microdilution Method: Prepare serial dilutions of the compound in a 96-well plate with microbial culture. Incubate and determine the MIC as the lowest concentration with no visible growth.

-

-

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | > 128 |

| Candida albicans | 32 |

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure suggests a high potential for biological activity. This guide provides a structured and experimentally-driven framework for the investigation of its putative anti-inflammatory, anticancer, and antimicrobial properties. The proposed workflows and assays will enable a comprehensive characterization of the pharmacological profile of this novel compound, paving the way for potential future drug development efforts.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-benzoyl-N-ethylbenzamide in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-benzoyl-N-ethylbenzamide in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on qualitative solubility information for the closely related analogue, 2-benzoyl-N,N-diethylbenzamide, and presents generalized experimental protocols for determining the solubility of benzamide compounds.

Qualitative Solubility of 2-benzoyl-N,N-diethylbenzamide

While specific quantitative data for this compound is not available in published literature, studies on the synthesis and crystallization of the similar compound, 2-benzoyl-N,N-diethylbenzamide, provide valuable qualitative insights into its solubility in various organic solvents. This information is crucial for tasks such as solvent screening for recrystallization and purification.

The following table summarizes the observed solubility of 2-benzoyl-N,N-diethylbenzamide at room temperature.

| Solvent | Qualitative Solubility |

| Acetone | Soluble[1] |

| Ethanol | Soluble[1] |

| Diethylether | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Hexane and Chloroform (1:1 mixture) | Soluble[1] |

Experimental Protocols for Solubility Determination

The following outlines a general experimental methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility measurement of benzamides.

Objective: To determine the equilibrium solubility of a benzamide compound in a selected organic solvent at a specific temperature.

Materials and Apparatus:

-

Benzamide compound (e.g., this compound)

-

Selected organic solvent(s)

-

Analytical balance

-

Isothermal shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution: An excess amount of the benzamide compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated in an isothermal shaker or on a magnetic stirrer at a constant, controlled temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle. A sample of the supernatant is then withdrawn and immediately filtered through a syringe filter to remove any undissolved solid particles. Centrifugation can be employed prior to filtration to facilitate the separation of the solid and liquid phases.

-

Quantification: The concentration of the dissolved benzamide in the clear, filtered solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of the compound is used for accurate quantification.

-

Data Reporting: The solubility is typically expressed in terms of mass per unit volume (e.g., mg/mL) or as a mole fraction at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental process for determining the solubility of a solid in a solvent.

References

Spectroscopic and Structural Analysis of 2-Benzoyl-N-ethylbenzamide: A Technical Overview

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for 2-benzoyl-N-ethylbenzamide, a molecule of interest to researchers and scientists in the field of drug development and materials science. Due to the limited availability of published spectroscopic data for this compound, this report presents data for the closely related analogue, 2-benzoyl-N,N-diethylbenzamide, as a predictive reference. The structural similarities between these compounds allow for valuable comparative insights into their spectroscopic characteristics. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the findings in a clear, tabular format for ease of comparison.

Spectroscopic Data

The spectroscopic data for the analogous compound, 2-benzoyl-N,N-diethylbenzamide, is summarized below. These values can be used as a reasonable estimation for the spectral characteristics of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.8 - 7.2 | m | 9H | Aromatic Protons |

| 3.5 - 3.1 | m | 4H | -N(CH₂CH₃)₂ |

| 1.2 - 0.9 | t | 6H | -N(CH₂CH₃)₂ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 197.0 - 196.0 | C=O (Ketone) |

| 169.0 - 168.0 | C=O (Amide) |

| 140.0 - 127.0 | Aromatic Carbons |

| 43.0 - 39.0 | -N(CH₂CH₃)₂ |

| 14.0 - 12.0 | -N(CH₂CH₃)₂ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3060 - 3030 | Aromatic C-H Stretch |

| 2975 - 2870 | Aliphatic C-H Stretch |

| ~1685 | C=O Stretch (Ketone) |

| ~1635 | C=O Stretch (Amide) |

| 1600 - 1450 | Aromatic C=C Stretch |

Mass Spectrometry (MS) Data

| m/z | Assignment |

| [M]+ | Molecular Ion |

| [M-C₆H₅CO]+ | Fragment corresponding to loss of benzoyl group |

| [C₆H₅CO]+ | Benzoyl cation |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for benzamide derivatives, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a Bruker DRX-500 AVANCE FT-NMR instrument.[1] The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the spectral width is typically 0-15 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Shimadzu 8400s FT-IR spectrometer.[1] The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Workflow Visualization

The general workflow for the spectroscopic analysis of a synthesized compound is illustrated in the diagram below.

Caption: A flowchart illustrating the general experimental workflow from compound synthesis to spectroscopic analysis and final structure elucidation.

Disclaimer: The spectroscopic data presented in this document is for the analogous compound 2-benzoyl-N,N-diethylbenzamide and should be considered as an estimation for this compound. Experimental verification for the target compound is recommended.

References

Technical Guide on the Thermal Stability of 2-benzoyl-N-ethylbenzamide: Data Not Available and Analysis of a Related Compound

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Thermal Stability of 2-benzoyl-N-ethylbenzamide

This technical guide addresses the request for information regarding the thermal stability of this compound. Despite a comprehensive search of available scientific literature and chemical databases, no experimental data on the thermal stability, decomposition temperature, or thermogravimetric analysis (TGA) of this compound has been found.

However, detailed thermal analysis is available for a structurally similar compound, 2-benzoyl-N,N-diethylbenzamide (BDB) . This information is provided below for reference and comparative purposes. It is crucial to note that the substitution of an ethyl group for one of the ethyl groups on the amide nitrogen may lead to different thermal properties due to changes in molecular weight, crystal packing, and intermolecular interactions.

Reference Data: Thermal Stability of 2-benzoyl-N,N-diethylbenzamide (BDB)

The following data pertains to Form II of 2-benzoyl-N,N-diethylbenzamide.

Quantitative Thermal Stability Data

| Parameter | Value | Method |

| Melting Point (Onset) | 51.2 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Onset | > 200 °C | Thermogravimetric Analysis (TGA) |

| Complete Mass Loss | < 320.0 °C | Thermogravimetric Analysis (TGA) |

Experimental Protocols

Thermogravimetric Analysis (TGA)

The thermal stability of 2-benzoyl-N,N-diethylbenzamide (Form II) was investigated using TGA. The analysis revealed that the compound begins to degrade at temperatures exceeding 200 °C, with complete mass loss occurring below 320.0 °C[1].

Differential Scanning Calorimetry (DSC)

DSC analysis was conducted on Form II of BDB. The sample was sealed in an aluminum crucible with a pierced lid and subjected to heating and cooling cycles. The first heating cycle showed a large endothermic peak with an onset temperature of 51.2 °C, which corresponds to the melting of the sample. No solid-solid phase transitions were observed in the temperature range of -50 °C to 90 °C[2].

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound like 2-benzoyl-N,N-diethylbenzamide.

Conclusion

While there is no specific information available on the thermal stability of this compound, the data for the closely related 2-benzoyl-N,N-diethylbenzamide suggests that this class of compounds possesses thermal stability up to approximately 200 °C. Researchers and drug development professionals working with this compound should consider performing TGA and DSC analyses to determine its specific thermal properties. The experimental protocols outlined for the diethyl analogue can serve as a suitable starting point for such investigations.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-benzoyl-N-ethylbenzamide

Disclaimer: No direct studies on the biological activity of 2-benzoyl-N-ethylbenzamide have been identified in publicly available scientific literature. This document provides a predictive overview of its potential biological activities based on the known pharmacological profiles of structurally related benzamide and N-benzoyl derivatives. The information presented is intended for research and drug development professionals and should be interpreted as a guide for potential areas of investigation.

Introduction

Benzamide and its derivatives are a versatile class of compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The core structure, consisting of a benzene ring attached to an amide group, serves as a scaffold that can be extensively modified to modulate biological activity and target specificity. The compound of interest, this compound, features a benzoyl group at the ortho position of the benzamide ring and an N-ethyl substitution on the amide nitrogen. These structural motifs suggest several potential biological activities based on structure-activity relationship (SAR) studies of analogous compounds. This guide will explore these potential activities, supported by data from related compounds, and provide generalized experimental protocols for their investigation.

Potential Biological Activities and Supporting Data from Related Compounds

Based on the activities of structurally similar compounds, this compound could be investigated for the following biological effects:

Many benzamide derivatives have demonstrated potent anticancer properties, often through the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and cyclooxygenases (COXs).

-

Histone Deacetylase (HDAC) Inhibition: N-substituted benzamides are a well-established class of HDAC inhibitors. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The activity of these inhibitors is often dependent on the nature of the substituents on the benzamide core.

-

Cyclooxygenase (COX) Inhibition: Certain benzamide derivatives have been identified as inhibitors of COX enzymes, which are involved in inflammation and have been implicated in the progression of some cancers.

Table 1: In Vitro Anticancer and Enzyme Inhibitory Activities of Selected Benzamide Derivatives

| Compound/Derivative Class | Target/Assay | Activity Metric | Value | Reference Cell Line/Enzyme |

| N-substituted benzamide derivative 9d | HDAC Inhibition | IC50 | Comparable to MS-275 | Not Specified |

| Morpholinobenzamide 16 | Mycobacterium tuberculosis QcrB Inhibition | IC90 | 0.13 µM | M. tuberculosis |

| Morpholinobenzamide 22f | Mycobacterium tuberculosis QcrB Inhibition | IC90 | 0.09 µM | M. tuberculosis |

| N-[4-(tert-butyl) cyclohexyl]-substituted benzamides | Anti-inflammatory | In vivo activity | Potent | Carrageenan-induced rat paw edema |

| N-(aroylphenyl) benzamides | COX-2 Inhibition | In vitro inhibition | Active | COX-2 Enzyme |

The benzamide scaffold is present in a number of antimicrobial and antiprotozoal agents.

-

Antiprotozoal Activity: N-benzoyl-2-hydroxybenzamides have shown activity against a range of protozoan parasites, including Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei rhodesiense, and Leishmania donovani.

-

Antibacterial and Antifungal Activity: Various substituted benzamides have been reported to possess antibacterial and antifungal properties.

Table 2: In Vitro Antiprotozoal and Antimicrobial Activities of Selected Benzamide Derivatives

| Compound/Derivative Class | Target Organism | Activity Metric | Value |

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | Toxoplasma gondii | In vitro activity | Moderately Active |

| N-benzoyl-2-hydroxybenzamides | Plasmodium falciparum (K1 strain) | In vitro activity | Active |

| N-benzoyl-2-hydroxybenzamides | Leishmania donovani | In vitro activity | Active |

| Benzamide derivatives | Staphylococcus aureus | MIC | Not Specified |

| Benzamide derivatives | Escherichia coli | MIC | Not Specified |

-

Acetylcholinesterase (AChE) Inhibition: Some benzamide and picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease.

Table 3: In Vitro Acetylcholinesterase Inhibitory Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | Target Enzyme | Activity Metric | Value |

| Benzamide and picolinamide derivatives | Acetylcholinesterase (AChE) | IC50 | Ranging from µM to nM |

Experimental Protocols

The following are generalized protocols for the initial in vitro screening of this compound for the potential biological activities discussed above.

This assay determines the cytotoxic effect of a compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1][2][3][4][5]

-

Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).[1][5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains in appropriate broth media overnight.

-

Inoculum Preparation: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.[6][7]

-

Inoculation: Add the standardized microbial inoculum to each well.[7]

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[6][7][8]

This fluorometric assay measures the ability of a compound to inhibit HDAC enzyme activity.

-

Reagents: Use a commercial HDAC inhibitor screening kit or prepare the necessary reagents, including an acetylated histone substrate, HDAC enzyme (e.g., recombinant human HDAC1), and a developer solution.

-

Reaction Setup: In a 96-well plate, add the HDAC enzyme to a buffer solution containing the acetylated substrate.

-

Compound Addition: Add this compound at various concentrations to the wells. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a no-inhibitor control.

-

Incubation: Incubate the plate at 37°C for a specified period to allow for deacetylation.

-

Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

This assay measures the inhibition of prostaglandin E2 (PGE2) production by COX enzymes.

-

Enzyme and Substrate Preparation: Use purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

-

Reaction Mixture: In a suitable buffer, combine the COX enzyme with co-factors such as hematin and epinephrine.[9]

-

Inhibitor Pre-incubation: Add this compound at various concentrations to the enzyme mixture and pre-incubate.[9]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.[9]

-

Reaction Termination: Stop the reaction after a specific time by adding an acid solution.[9]

-

PGE2 Quantification: Measure the amount of PGE2 produced using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

This colorimetric assay measures the activity of AChE.[11]

-

Reagents: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent, and a source of AChE.[12][13]

-

Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB, and the AChE enzyme solution.

-

Compound Addition: Add this compound at various concentrations. Include a known AChE inhibitor (e.g., galanthamine) as a positive control.

-

Reaction Initiation: Start the reaction by adding the substrate, ATCI.

-

Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the increase in absorbance at 412 nm over time using a microplate reader.[12]

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.

Visualizations

The following diagram illustrates a general workflow for the initial assessment of the biological activity of a novel compound like this compound.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. 3.5. Cellular Viability Assay—MTT Test [bio-protocol.org]

- 4. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Benzoyl-N-ethylbenzamide Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

Derivatives of 2-benzoyl-N-ethylbenzamide represent a class of small molecules with significant therapeutic potential, drawing interest from researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds and their close analogs. The core focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this chemical scaffold, supported by quantitative data, in-depth experimental protocols, and visual representations of key biological pathways and workflows. While specific data for this compound itself is limited in publicly accessible literature, this guide leverages information from structurally related benzamide and acetamide analogs to provide a thorough and instructive resource.

Synthesis of this compound Derivatives and Analogs

The synthesis of N-substituted benzamides is a well-established process in organic chemistry, typically involving the acylation of an amine with a benzoyl derivative. The following sections detail the general and specific methodologies applicable to the synthesis of this compound and its analogs.

General Synthesis Scheme

The most common approach for the synthesis of benzamide derivatives involves the reaction of a substituted benzoic acid or its activated form (e.g., acyl chloride) with a primary or secondary amine. For this compound derivatives, the synthesis would typically start from a 2-benzoylbenzoic acid derivative and an appropriate ethylamine analog.

A general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs

The following protocol is adapted from the synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, which share the core benzamide structure and are investigated for their biological activity.[1] This procedure can be modified for the synthesis of this compound derivatives by using the appropriate starting materials.

Materials:

-

Substituted benzoic acid (1.0 eq)

-

Ethyl glycinate hydrochloride (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Ethanol

-

Water

-

Substituted benzylamine (1.1 eq)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Synthesis of Benzoylglycine Ester:

-

To a solution of the substituted benzoic acid in DMF, add ethyl glycinate hydrochloride, EDC, and HOBt.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the benzoylglycine ester.

-

-

Hydrolysis to Benzoylglycine:

-

Dissolve the benzoylglycine ester in a mixture of ethanol and water.

-

Cool the solution to 5-10 °C and add an aqueous solution of LiOH.

-

Stir the reaction mixture at this temperature for 2-4 hours.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the benzoylglycine.

-

-

Amide Coupling to form N-(2-(Benzylamino)-2-oxoethyl)benzamide Analog:

-

To a solution of the benzoylglycine in DCM, add the substituted benzylamine and HATU at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final N-(2-(benzylamino)-2-oxoethyl)benzamide analog.[1]

-

Biological Activities and Therapeutic Potential

Benzamide derivatives have been investigated for a wide range of biological activities. This section focuses on two prominent areas of research for compounds structurally related to this compound: anticonvulsant activity and pancreatic β-cell protection.

Anticonvulsant Activity

Numerous N-substituted benzamide and acetamide derivatives have demonstrated potent anticonvulsant properties in preclinical models.[2] The mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) or the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[3][4][5][6][7]

Quantitative Data for Anticonvulsant Activity of Related Analogs:

The following table summarizes the anticonvulsant activity of N-benzyl-2-acetamidopropionamide derivatives, which are structurally related to the target compounds, in the maximal electroshock (MES) seizure test in mice and rats.[2]

| Compound | Stereoisomer | MES ED₅₀ (mg/kg, i.p., mice) | MES ED₅₀ (mg/kg, p.o., rats) | Neurotoxicity TD₅₀ (mg/kg, i.p., mice) | Protective Index (PI = TD₅₀/ED₅₀, mice) |

| 18 | Racemic | 8.3 | 3.9 | 49.8 | 6.0 |

| (R)-18 | 4.5 | - | - | - | |

| (S)-18 | >100 | - | - | - | |

| 19 | Racemic | 17.3 | 19 | 103.8 | 6.0 |

| Phenytoin | - | 6.5 | 23 | 65 | 10 |

Data extracted from a study on N-benzyl-2-acetamidopropionamide derivatives and presented for comparative purposes.[2]

Pancreatic β-Cell Protection

Recent studies have identified benzamide derivatives as a novel class of agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction and death.[1] ER stress is a key factor in the pathogenesis of both type 1 and type 2 diabetes.

Quantitative Data for Pancreatic β-Cell Protection of a Benzamide Analog:

A notable example is the N-(2-(benzylamino)-2-oxoethyl)benzamide analog, WO5m , which demonstrated significant β-cell protective activity.[1]

| Compound | Max. Activity (%) | EC₅₀ (µM) |

| WO5m | 100 | 0.1 ± 0.01 |

Data for a N-(2-(benzylamino)-2-oxoethyl)benzamide analog.[1]

Experimental Protocols for Biological Evaluation

This section provides detailed protocols for key in vivo and in vitro assays used to evaluate the biological activities of this compound derivatives and their analogs.

Anticonvulsant Activity Assays

Principle: The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Materials:

-

Male albino mice (e.g., Swiss strain, 20-25 g)

-

Electroconvulsiometer with corneal electrodes

-

Saline solution (0.9% NaCl)

-

Test compound solution/suspension

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Administer the test compound or vehicle control to groups of mice (n=6-10 per group) via the desired route (e.g., intraperitoneal or oral).

-

At the time of peak effect of the drug, apply a drop of saline to the eyes of each mouse to ensure good electrical contact.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the hindlimb tonic extension is considered as the endpoint for protection.

-

Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).

Principle: The scPTZ test is a model for clonic seizures and is used to identify compounds that elevate the seizure threshold.

Materials:

-

Male albino mice (e.g., Swiss strain, 20-25 g)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compound solution/suspension

-

Vehicle control

Procedure:

-

Administer the test compound or vehicle control to groups of mice (n=6-10 per group).

-

At the time of peak effect of the drug, administer a convulsant dose of PTZ subcutaneously in the loose skin on the back of the neck.

-

Immediately place each mouse in an individual observation cage.

-

Observe the mice for 30 minutes for the onset of clonic seizures (characterized by rhythmic contractions of the limbs, jaw, and vibrissae lasting for at least 5 seconds).

-

The absence of clonic seizures during the observation period is considered as protection.

-

Calculate the percentage of protected animals in each group and determine the ED₅₀.

Pancreatic β-Cell Protection Assay

Principle: This in vitro assay assesses the ability of a compound to protect pancreatic β-cells from ER stress-induced cell death.

Materials:

-

Rat insulinoma (INS-1) or other suitable β-cell line

-

Cell culture medium (e.g., RPMI-1640 with supplements)

-

Tunicamycin (ER stress inducer)

-

Test compound solutions at various concentrations

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well microplates

-

Luminometer

Procedure:

-

Seed the β-cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for 1 hour.

-

Induce ER stress by adding tunicamycin (e.g., 2 µg/mL) to the wells (except for the untreated control wells).

-

Incubate the plate for 24-48 hours.

-

Measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC₅₀ of the test compound.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development.

Anticonvulsant Mechanism of Action (Hypothesized)

While the precise mechanism for this compound derivatives is not fully elucidated, many anticonvulsant drugs with a benzamide or related scaffold are known to act on voltage-gated sodium channels.[4][6] By binding to these channels, they stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures.

Pancreatic β-Cell Protection via Modulation of the Unfolded Protein Response (UPR)

Benzamide derivatives that protect pancreatic β-cells from ER stress have been shown to act by modulating the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response that is activated upon the accumulation of unfolded or misfolded proteins in the ER. The UPR has three main signaling branches initiated by the sensors IRE1α, PERK, and ATF6. While initially adaptive, chronic ER stress and sustained UPR activation can lead to apoptosis. The protective benzamide analogs appear to suppress the pro-apoptotic arms of the UPR.

Caption: The Unfolded Protein Response (UPR) pathway and the inhibitory effect of protective benzamide analogs.

Conclusion

The this compound scaffold and its analogs represent a promising area for the development of novel therapeutics, particularly for neurological disorders and metabolic diseases. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these compounds. While further research is needed to fully characterize the pharmacological profile of specific this compound derivatives, the information presented herein serves as a valuable resource for scientists and researchers dedicated to advancing this field of study. The detailed protocols and compiled data offer a solid foundation for initiating and conducting further investigations into this interesting class of molecules.

References

- 1. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. Anticonvulsant drugs | Pharmacology Education Project [pharmacologyeducation.org]

- 6. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

literature review of N-acylbenzamide compounds

An In-depth Technical Guide to N-acylbenzamide Compounds for Drug Development Professionals

Introduction

N-acylbenzamide compounds represent a significant class of molecules in medicinal chemistry and drug discovery. Characterized by a core structure containing a benzamide group further acylated on the nitrogen atom, these compounds have demonstrated a remarkable breadth of biological activities. Their structural versatility allows for facile modification, enabling the exploration of vast chemical spaces and the optimization of pharmacological properties. This has led to the identification of N-acylbenzamide derivatives with potent antimicrobial, anti-inflammatory, anticancer, and antiparasitic properties, among others.[1][2] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of N-acylbenzamide compounds, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Synthesis of N-acylbenzamide Compounds

The synthesis of N-acylbenzamides can be achieved through several synthetic routes, with the choice of method often depending on the desired substituents and the overall complexity of the target molecule.

General Synthetic Workflow

A common and straightforward method for the synthesis of N-acylbenzamides involves the reaction of a primary or secondary benzamide with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct.[1][3] The reaction is typically carried out in an inert solvent.

Below is a generalized experimental workflow for the synthesis of N-acylbenzamide compounds.

Caption: Generalized workflow for the synthesis of N-acylbenzamide compounds.

Experimental Protocol: Synthesis of N-benzoyl-2-hydroxybenzamides

This protocol describes the synthesis of a series of N-benzoyl-2-hydroxybenzamides with antiprotozoal activity.[1]

-

Reaction Setup: Salicylamide (1 equivalent) is dissolved in refluxing pyridine, which serves as both the solvent and the base.

-

Addition of Acyl Chloride: The desired acid chloride (1 equivalent) is added to the solution.

-

Reaction: The reaction mixture is refluxed for a specified period.

-

Purification: The crude product, which often precipitates upon cooling, is purified by crystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure N-benzoyl-2-hydroxybenzamide.

Biological Activities of N-acylbenzamide Compounds

N-acylbenzamide derivatives have been reported to exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery programs.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of N-acylbenzamide compounds.[4]

-

Antibacterial Activity: Certain benzamide derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[2][4]

-

Antifungal Activity: Some compounds exhibit good fungicidal activities against a range of fungi. For instance, compound 7h showed better inhibitory activity (90.5%) than the commercial fungicide fluxapyroxad (63.6%) against Botrytis cinereal.[5]

Anti-inflammatory Activity

A number of N-phenylcarbamothioylbenzamides have been synthesized and evaluated for their anti-inflammatory properties. Several of these compounds exhibited significantly higher anti-inflammatory activity than the reference drug indomethacin in acute carrageenan-induced paw edema assays in mice.[6]

Antiparasitic Activity

N-acylbenzamide derivatives have shown promise as agents against various protozoan parasites.

-

Antimalarial Activity: N-benzoyl-2-hydroxybenzamides have been identified with excellent activity against Plasmodium falciparum. Notably, one compound in this series was found to be 21-fold more active than the standard antimalarial drug chloroquine against the K1 P. falciparum isolate.[1]

-

Antileishmanial and Antitrypanosomal Activity: The same series of N-benzoyl-2-hydroxybenzamides also yielded compounds with significant activity against Leishmania donovani and trypanosomes.[1]

Other Biological Activities

-

Anticancer Activity: N-arylsubstituted hydroxamic acids, which are structurally related to N-acylbenzamides, have been investigated as inhibitors of human adenocarcinoma cells.[7]

-

Pesticidal Activity: Benzamides substituted with pyridine-linked 1,2,4-oxadiazole have demonstrated good larvicidal activities against mosquito larvae.[5]

-

Antiviral Activity: Arylpropenamide derivatives have been synthesized and evaluated for their inhibitory activity against Hepatitis B Virus (HBV) replication.[8]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for some of the most potent N-acylbenzamide compounds reported in the literature.

Table 1: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| 5a | B. subtilis | 25 | 6.25 |

| 5a | E. coli | 31 | 3.12 |

| 6b | E. coli | 24 | 3.12 |

| 6c | B. subtilis | 24 | 6.25 |

| (Cu:L),(1:1) of 6e | S. aureus | - | Comparable to ampicillin |

| (Cd:L),(1:1) of 7c | S. aureus | - | Comparable to ampicillin |

Table 2: Antiplasmodial and Cytotoxic Activity of 2-Phenoxybenzamides [9]

| Compound | PfNF54 IC₅₀ (µM) | L-6 cells IC₅₀ (µM) | Selectivity Index (S.I.) |

| 13 | 1.902 | 17.20 | 9.043 |

| 36 | 3.297 | 124.0 | 37.58 |

| 37 | 0.2690 | 124.0 | 461.0 |

| 54 | 1.222 | - | - |

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for many N-acylbenzamide compounds are still under investigation and can vary depending on the specific chemical scaffold and the biological target.

Inhibition of Prostaglandin E2 (PGE₂) Synthesis

For the anti-inflammatory N-phenylcarbamothioylbenzamides, a key mechanism of action is the inhibition of prostaglandin E₂ (PGE₂) synthesis.[6] PGE₂ is a principal mediator of inflammation, and its inhibition leads to a reduction in the inflammatory response.

The diagram below illustrates the inhibitory effect of these compounds on the PGE₂ signaling pathway.

Caption: Inhibition of PGE₂ synthesis by N-phenylcarbamothioylbenzamides.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of N-acylbenzamide compounds influences their biological activity and for designing more potent analogs.[7][8][10]

A typical QSAR workflow involves the following steps:

-

Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled.

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

-

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

-